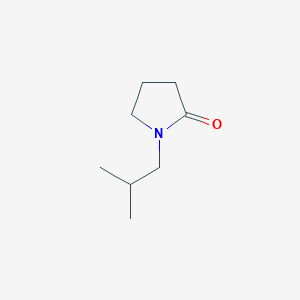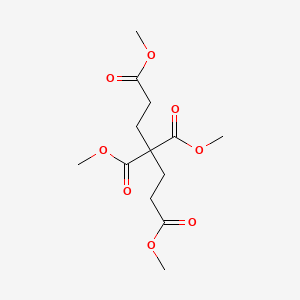
1-Isobutylpyrrolidin-2-one
Übersicht
Beschreibung
1-Isobutylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with an isobutyl substituent at the nitrogen atom. Pyrrolidinones are known for their diverse biological and synthetic applications, making them significant in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isobutylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. For instance, the reaction of 1-phenylpiperidine with copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C for 12 hours yields pyrrolidin-2-ones . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as 4-dimethylaminopyridine (DMAP) . These methods are attractive due to their practicality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isobutylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidin-2-ones can be achieved using copper(II) acetate and Oxone .
Common Reagents and Conditions:
Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-Isobutylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold in the synthesis of novel compounds with potential biological activities.
Medicine: The compound is explored for its potential use in drug discovery and development.
Industry: Pyrrolidinones are used in the production of polymers, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Isobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that pyrrolidinones can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie their anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1-Butylpyrrolidin-2-one: A safer alternative to N-Methyl-2-pyrrolidone, used in various industrial applications.
4-Phenylpyrrolidin-2-one: Known for its potential π–π interactions and unique chromatographic behavior.
1-Phenylpyrrolidine-2-carbaldehyde: Synthesized through oxidative ring contraction, used in the preparation of diversely functionalized N-heterocyclic compounds.
Uniqueness: 1-Isobutylpyrrolidin-2-one stands out due to its specific isobutyl substituent, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-3-4-8(9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYGANTXQVDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396207 | |
| Record name | 1-Isobutylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-92-5 | |
| Record name | N-Isobutylpyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isobutylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)




![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)

![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)





